4-methyl-4H-pyrrolo[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-6-2-3-7-8(10)4-5-9-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELLQELQMGEERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C2C1=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 4 Methyl 4h Pyrrolo 3,2 B Pyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within the 4-methyl-4H-pyrrolo[3,2-b]pyridine framework. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives reveal characteristic signals for the aromatic protons on both the pyrrole (B145914) and pyridine (B92270) rings, as well as the protons of the methyl group. The chemical shifts (δ) of these protons are influenced by the electronic effects of the fused heterocyclic system and any substituents present. For instance, in a study of pyrrolo[2,3-b]pyridine derivatives, the pyrrole CH proton and aromatic protons were observed in the range of 6.60–7.92 ppm, while methyl group protons appeared around 3.77 ppm. juniperpublishers.com The coupling patterns between adjacent protons (J-coupling) further aid in assigning the specific positions of protons within the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative. Generally, the carbon atom at the C2 position, being directly attached to the electronegative nitrogen atom, resonates at a downfield value (around 150 ppm). testbook.com The C3 and C4 carbons appear at slightly more upfield shifts, typically around 124 ppm and 136 ppm, respectively. testbook.com The presence of a methyl group introduces a signal in the aliphatic region of the spectrum. The specific chemical shifts can vary depending on the solvent and the nature of other substituents on the pyrrolo[3,2-b]pyridine core. ipb.ptresearchgate.net
Below is an interactive table summarizing typical NMR data for related pyridine and pyrrole structures, which can be used as a reference for interpreting the spectra of this compound derivatives.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
| ¹H | Aromatic CH (Pyridine) | 7.0 - 8.7 | chemicalbook.comchemicalbook.com |
| ¹H | Aromatic CH (Pyrrole) | 6.0 - 7.5 | ipb.pt |
| ¹H | Methyl (CH₃) | 2.3 - 3.8 | juniperpublishers.comchemicalbook.com |
| ¹³C | C2 (Pyridine) | ~150 | testbook.com |
| ¹³C | C3 (Pyridine) | ~124 | testbook.com |
| ¹³C | C4 (Pyridine) | ~136 | testbook.com |
| ¹³C | Carbonyl (C=O) | 160 - 220 | libretexts.org |
| ¹³C | Alkene (C=C) | 100 - 150 | libretexts.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and, with high-resolution mass spectrometry (HRMS), to confirm its elemental composition.
For this compound and its derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the parent molecule. The fragmentation pattern observed in the mass spectrum can provide additional structural information. For example, the molecular formula of 4-methyl-1H-pyrrolo[2,3-b]pyridine is C₈H₈N₂ with a molecular weight of 132.17 g/mol . avantorsciences.commatrixscientific.com Similarly, 7-methyl-4H-pyrrolo[3,2-b]pyridine has the molecular formula C₈H₈N₂ and a molecular weight of 132.16. chemicalbook.com
HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, in the characterization of novel pyrrolo[2,3-b]pyridine derivatives, HRMS is used to confirm the calculated molecular formulas. juniperpublishers.com
The following table provides an example of how mass spectrometry data is presented.
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Technique | Reference |
| 4-methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₈N₂ | 132.0688 | - | - | avantorsciences.com |
| 4H-Pyrrolo[3,2-b]pyridine, 7-methyl- | C₈H₈N₂ | 132.0688 | - | - | chemicalbook.com |
| 2-Amino-5-oxo-4-(pyridin-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | C₁₈H₁₁N₃O₃ | 317.0795 | - | Anal. Calcd |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Theoretical Correlation
Fourier-transform infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
In the FT-IR spectrum of a this compound derivative, one would expect to observe characteristic absorption bands for the various vibrational modes of the molecule. These include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed in the 2850-3000 cm⁻¹ range. scirp.org
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine and pyrrole rings are expected in the 1400-1650 cm⁻¹ region. scirp.orgresearchgate.net
N-H stretching: If the pyrrole nitrogen is unsubstituted, an N-H stretching band may be observed around 3200-3500 cm⁻¹. researchgate.net
C-N stretching: These vibrations typically appear in the 1000-1350 cm⁻¹ range. nih.gov
Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of the molecule. nih.gov Comparing the theoretically calculated spectrum with the experimental FT-IR spectrum can aid in the precise assignment of the observed absorption bands to specific vibrational modes. For example, in a study of pyrimethamine, computed harmonic frequencies were scaled to improve agreement with experimental results. scirp.org
The table below shows typical FT-IR absorption ranges for functional groups relevant to this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H | Stretching | 3000 - 3100 | scirp.org |
| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 | scirp.org |
| C=N / C=C (Ring) | Stretching | 1400 - 1650 | scirp.orgresearchgate.net |
| N-H | Stretching | 3200 - 3500 | researchgate.net |
| C-N | Stretching | 1000 - 1350 | nih.gov |
| C≡N (Nitrile) | Stretching | 2200 - 2260 |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
For a derivative of this compound, a single-crystal X-ray diffraction study would reveal the planarity of the fused ring system and the orientation of any substituents. For instance, in a study of a benzothiazolo[3,2-a]pyrimidine derivative, X-ray analysis showed the pyrimidine (B1678525) ring in a flat envelope conformation and the dihedral angles between the various ring systems. nih.gov It also provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. nih.gov
The data obtained from X-ray diffraction is typically presented in a crystallographic information file (CIF) and includes parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.
An example of crystallographic data is presented in the table below.
| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| (2-methyl-4-phenyl-4H-benzo chemicalbook.comchemicalbook.comthiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone | Monoclinic | P2₁/c | a = 12.1894(6) Å, b = 18.6119(8) Å, c = 8.9370(4) Å, β = 110.360(1)° | nih.gov |
| 4-(5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine | Monoclinic | P2₁/c | a = 18.264(2) Å, b = 11.6302(14) Å, c = 8.9289(10) Å, β = 101.683(7)° | researchgate.net |
Computational and Theoretical Studies on 4 Methyl 4h Pyrrolo 3,2 B Pyridine Systems
Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure Characterization
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in characterizing the electronic structure of heterocyclic molecules like 4-methyl-4H-pyrrolo[3,2-b]pyridine. DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties of pyridine (B92270) and pyrrole-containing systems. rsc.org For instance, studies on the related isomer, 4-chloro-1H-pyrrolo[2,3-b]pyridine, have utilized DFT at the BLYP level to successfully analyze its electronic structure and charge density distribution. researchgate.net
These computational approaches allow for the optimization of the molecular geometry, revealing key bond lengths and angles. For the pyrrolo[3,2-b]pyridine core, calculations would typically show the fusion of a five-membered pyrrole (B145914) ring with a six-membered pyridine ring, resulting in a planar, conjugated system. The introduction of a methyl group at the N-4 position, the pyrrolic nitrogen, is a critical structural feature. This substitution is expected to induce subtle changes in the geometry and electronic distribution compared to the unsubstituted parent compound, 4H-pyrrolo[3,2-b]pyridine. Ab initio methods, while computationally more intensive, can provide benchmark data for even higher accuracy. tandfonline.com The choice of basis set, such as the Pople-style 6-31G(d,p) or the more extensive 6-311++G(d,p), is crucial for obtaining reliable results, especially for properties like dipole moment and polarizability.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability. researchgate.net
Computational studies on related pyrrolopyrimidine and pyridinylthiazole derivatives provide a basis for estimating these values. researchgate.net The analysis of these orbitals is crucial for predicting the nature of electronic transitions and understanding intramolecular charge transfer (ICT) phenomena, where electronic excitation leads to a transfer of electron density from the donor part (pyrrole) to the acceptor part (pyridine) of the molecule.
Table 1: Calculated Frontier Molecular Orbital Energies for Related Pyrrolopyridine Isomers
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| 4-chloro-1H-pyrrolo[2,3-b]pyridine | BLYP | - | - | 3.59 | researchgate.net |
| 3-(pyridin-4-yl)- researchgate.nettandfonline.comnih.govtriazolo[4,3-a]pyridine | B3LYP | - | - | 4.89 | researchgate.net |
Conformational Landscape and Energy Profile Determinations
The conformational landscape of this compound is largely defined by the rigid, planar bicyclic core. The fusion of the pyrrole and pyridine rings restricts significant conformational changes within the primary structure. Therefore, the main source of conformational flexibility arises from the rotation of the substituent methyl group attached to the nitrogen atom at position 4.
Aromaticity Assessments in Pyrrolo[3,2-b]pyridine Rings (HOMA, NICS Indices)
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. It is not a directly measurable quantity but can be assessed using various computational indices. Two of the most common are the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) and the magnetic-based Nucleus-Independent Chemical Shift (NICS). researchgate.net
The HOMA index evaluates the deviation of bond lengths within a ring from an ideal aromatic system (where HOMA = 1 for benzene). For the this compound system, one would calculate HOMA values for both the five-membered pyrrole ring and the six-membered pyridine ring. It is expected that the fusion of the rings would lead to a redistribution of π-electron density, affecting the aromaticity of each individual ring compared to isolated pyrrole and pyridine.
Table 2: Typical Aromaticity Indices for Parent Heterocycles
| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Source |
|---|---|---|---|---|
| Benzene | 1.00 | -7.9 | -10.1 | tandfonline.com |
| Pyridine | 0.97 | -4.8 | -9.0 | tandfonline.com |
Note: These values are for the individual parent rings and serve as a baseline for understanding the aromaticity of the fused this compound system.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack).
Biological Activity and Mechanistic Investigations of 4h Pyrrolo 3,2 B Pyridine Analogues Research Based Findings
Anticancer and Antiproliferative Potencies of Pyrrolo[3,2-b]pyridine Scaffolds
Derivatives of the pyrrolo[3,2-b]pyridine scaffold have demonstrated notable anticancer and antiproliferative properties. globalresearchonline.netresearchgate.net This has spurred investigations into their mechanisms of action and their efficacy against various cancer types.
A key mechanism through which pyrrolo[3,2-b]pyridine analogues exert their anticancer effects is through the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs. rsc.orgrsc.org For instance, compound 4h from a series of these derivatives displayed significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7, 9, and 25 nM, respectively. rsc.org The unique shape and novel scaffold of these pyrrolo[2,3-b]pyrazine derivatives contribute to their potent FGFR inhibitory activity. nih.govdoaj.org The development of these inhibitors was initiated from a hit compound identified in a c-Met inhibitor project, which showed weak but definite FGFR1 activity. nih.gov
Colony Stimulating Factor 1 Receptor (CSF1R) Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives have been developed as highly selective and potent inhibitors of CSF1R, a receptor tyrosine kinase vital for the differentiation and maintenance of most tissue-resident macrophages. nih.govacs.org Some of these derivatives exhibit subnanomolar enzymatic inhibition of CSF1R. nih.govacs.org The design of these inhibitors has been guided by the structures of existing CSF1R inhibitors like Pexidartinib, leading to the development of compounds with low-nanomolar enzymatic activity and favorable drug-like properties. mdpi.com For example, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine emerged as a highly potent CSF1R inhibitor. mdpi.com Furthermore, replacing aromatic rings with non-aromatic structures like tetrahydropyran (B127337) in pyrrolo[2,3-d]pyrimidines has resulted in highly potent CSF1R inhibitors with improved solubility and reduced cell toxicity. ntnu.no A series of pyrrolo[3,2-c]pyridine derivatives also showed inhibitory effects against FMS kinase (CSF-1R), with some compounds being more potent than the lead compound. nih.gov
| Compound Series | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, FGFR2, FGFR3 | Compound 4h showed IC50 values of 7, 9, and 25 nM, respectively. | rsc.org |
| Pyrrolo[2,3-d]pyrimidine derivatives | CSF1R | Exhibited subnanomolar enzymatic inhibition. | nih.govacs.org |
| Pyrrolo[3,2-c]pyridine derivatives | FMS Kinase (CSF-1R) | Compounds 1e and 1r were 1.6 and 3.2 times more potent than the lead compound, respectively. | nih.gov |
The anticancer potential of pyrrolo[3,2-b]pyridine analogues has been further validated through in vitro cytotoxicity studies against various cancer cell lines.
A series of novel pyrrolo[2,3-b]pyridine analogues were synthesized and evaluated for their cytotoxic effects on A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines. Several of these compounds demonstrated significant growth inhibitory action at low micromolar concentrations, with IC50 values ranging from 0.12 µM to 9.84 µM. nih.gov
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors and have shown moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines in vitro. tandfonline.comtandfonline.comnih.gov One particular compound, 10t, exhibited potent activities with IC50 values ranging from 0.12 to 0.21 μM. tandfonline.comtandfonline.com
Fused pyrrolo-quinazolinone derivatives have demonstrated significant cytotoxicity against melanoma (B16F10) and prostate (PC3) cell lines, with activity observed in the range of 10–100 µM after 48 hours of exposure. mui.ac.ir
A pyrrolo[3,2-c]pyridine derivative, compound 1r, showed strong potency against ovarian, prostate, and breast cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM. nih.govresearchgate.net This compound also exhibited selectivity towards cancer cells over normal fibroblasts. nih.gov
| Compound Series | Cancer Cell Lines | IC50 Values | Reference |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine analogues | A549, HeLa, MDA-MB-231 | 0.12 µM - 9.84 µM | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine derivatives (e.g., 10t) | HeLa, SGC-7901, MCF-7 | 0.12 µM - 0.21 µM | tandfonline.comtandfonline.com |
| Fused pyrrolo-quinazolinones | B16F10, PC3 | 10 µM - 100 µM | mui.ac.ir |
| Pyrrolo[3,2-c]pyridine derivative (1r) | Ovarian, Prostate, Breast cancer cell lines | 0.15 µM - 1.78 µM | nih.govresearchgate.net |
Antibacterial and Antimicrobial Spectrum of Activity
Beyond their anticancer properties, pyrrolo[3,2-b]pyridine derivatives have also emerged as a novel class of antibacterial agents. researchgate.netnih.gov
A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as highly potent antibacterial agents through a high-throughput screening program. nih.gov The most active molecule demonstrated a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against E. coli. nih.gov These derivatives have shown activity against resistant strains of E. coli. nih.govmdpi.com
Pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives have exhibited moderate antibacterial activities against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. japsonline.com
Other studies have reported the synthesis of various pyridine (B92270) derivatives, including those with a pyrrole (B145914) moiety, that show moderate to good antimicrobial activity against a panel of bacteria and fungi. mdpi.comjst.go.jp For instance, certain pyrazolo[3,4-b]pyridine derivatives displayed significant antimicrobial activity with MIC values ranging from 0.12 to 62.5 µg/mL. jst.go.jp
Enzyme and Receptor Binding Studies (e.g., Phosphodiesterase 4B (PDE4B) Inhibition)
The biological activities of pyrrolo[3,2-b]pyridine analogues are also attributed to their ability to bind to and modulate the activity of specific enzymes and receptors.
Phosphodiesterase 4B (PDE4B) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent inhibitors of PDE4B. nih.govnih.govacs.org One compound, 11h, was found to be a PDE4B-preferring inhibitor. nih.govnih.gov Moving the nitrogen within the bicyclic core, as in the case of N-methylated pyrrolo[3,2-b]pyridine, resulted in an inactive compound. nih.gov In contrast, the pyrrolo[2,3-b]pyridine scaffold led to an increase in potency. nih.gov Studies on other heterocyclic systems have also suggested that a bicyclic structure, such as an indole (B1671886) or pyridine ring, is favored for PDE4B inhibitory activity over a tricyclic system. mdpi.com
Structure-Activity Relationship (SAR) Exploration for Pyrrolo[3,2-b]pyridine Derivatives
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective pyrrolo[3,2-b]pyridine derivatives.
In the development of 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents, SAR studies revealed that the nature of the B-ring significantly influences antiproliferative activity. tandfonline.com For instance, a compound with an indolyl moiety as the B-ring (10t) showed the strongest activity. tandfonline.comnih.gov
For pyrrolo[3,2-c]pyridine derivatives acting as FMS kinase inhibitors, it was found that a 3',5'-bis(trifluoromethyl)phenyl group on the terminal aryl ring in diarylureas and a 4'-morpholino-3'-(trifluoromethyl)phenyl group in diarylamides were optimal for activity. nih.gov
In the case of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors, exploration of the amide portion of the molecule showed that various substitutions led to moderate to good inhibition against PDE4B. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of compounds based on their chemical structure.
While specific QSAR studies focusing solely on 4-methyl-4H-pyrrolo[3,2-b]pyridine were not found in the provided search results, the general principles of QSAR are widely applied in the development of heterocyclic compounds. For instance, in the broader context of pyrrolopyridine derivatives, QSAR models could be developed to correlate structural features (e.g., electronic, steric, and hydrophobic properties) with their observed anticancer or antimicrobial activities. This would enable the prediction of the potency of new, unsynthesized analogues and guide the design of more effective therapeutic agents. The discovery of pyrrolo[2,3-b]pyrazine FGFR inhibitors was aided by initial hit identification and subsequent structure optimization, a process that often involves implicit or explicit QSAR considerations. nih.gov
Lack of Specific Research Findings for this compound
Following extensive and targeted searches for research pertaining to the chemical compound This compound , it has been determined that there is a significant absence of published studies in the specific areas of molecular docking and pharmacophore modeling.
While the existence of this compound is confirmed in chemical literature, with some research exploring its physico-chemical and structural properties through methods like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular orbital calculations, there is no available information regarding its biological activity investigated through computational drug design techniques. researchgate.netresearchgate.net
Specifically, no research-based findings could be located for the following topics as they relate to this compound:
Pharmacophore Model Development for Rational Drug Design
Studies involving molecular docking and pharmacophore analysis have been conducted on various other isomers of the pyrrolopyridine scaffold, such as pyrrolo[3,2-c]pyridine, pyrrolo[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine, to investigate their potential as inhibitors for targets like kinases and to explore their anticancer or antimicrobial properties. nih.govnih.govnih.govnih.gov However, this body of research does not extend to the specific this compound isomer.
Consequently, due to the strict requirement to focus solely on This compound , it is not possible to generate an article with the requested sections on its biological activity and mechanistic investigations based on currently available scientific literature.
Applications of 4h Pyrrolo 3,2 B Pyridine Derivatives in Advanced Materials and Functional Systems Research
Optoelectronic Properties and π-Conjugation Modulation
The modulation of the π-conjugated system of the 4H-pyrrolo[3,2-b]pyridine core is central to its application in optoelectronics. By introducing various substituents, researchers can fine-tune the electronic and photophysical properties of these derivatives, leading to the development of advanced functional materials. The diversification of peripheral aromatic units attached to the core of pyrrolo[3,2-b]pyrrole (B15495793) monomers allows for the creation of conjugated polymers with tailorable optoelectronic properties. rsc.org This approach is significant for the ongoing development of materials suitable for organic electronics. rsc.org The ability to tune optical absorbances across the visible spectrum provides design guidelines for achieving electrochemically stable polymers based on this scaffold. rsc.org
Derivatives of the closely related 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) have been synthesized and studied as π-extended chromophores. By varying the electron-donating or electron-withdrawing capabilities of peripheral functionalities, it is possible to precisely tune the optoelectronic properties of these chromophores in both their neutral and oxidized states. nih.gov For instance, studies on DHPP chromophores with different substituents have shown distinct differences in their UV-vis absorbance spectra and oxidation potentials. nih.gov
Research into doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles has led to the development of a series of ultrastable dyes. These materials exhibit strong absorption and efficient fluorescence in the orange to deep-red region of the spectrum. nih.gov Even minor structural alterations in these derivatives can cause significant changes in their photophysical properties. nih.gov For example, π-expanded derivatives and those with electron-donating groups display the most red-shifted absorption and emission spectra. nih.gov
The following table summarizes the photophysical properties of some functional dyes based on a pyrrolo[3,2-b]pyrrole core:
| Compound | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| DHPP 3 | 383 | - | - |
| DHPP 4 | 382 | - | - |
| DHPP 5 | 397 | - | - |
Data sourced from a study on π-extended 1,4-dihydropyrrolo[3,2-b]pyrrole chromophores. nih.gov
The fluorescence properties of 4H-pyrrolo[3,2-b]pyridine derivatives are a key area of investigation. For instance, certain pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine derivatives, which are structurally related, exhibit fluorescence emission in the range of 537-546 nm. nih.gov The introduction of an electron-donating methyl group can increase the fluorescence quantum yield. nih.gov
In the realm of nonlinear optics, derivatives of the pyrrolo[3,2-b]pyrrole core have been shown to exhibit significant two-photon absorption (2PA). cityu.edu.hk Quadrupolar molecules with a pyrrolo[3,2-b]pyrrole core have demonstrated large 2PA cross-section values. cityu.edu.hk For example, derivatives with two 4-nitrophenyl substituents at the 2 and 5 positions show a strong solvatofluorochromic effect, with a fluorescence quantum yield as high as 0.96 in nonpolar solvents like cyclohexane, which diminishes in polar solvents like DMSO. cityu.edu.hk
The development of centrosymmetric A–π–D–π–A frameworks from 2,5-diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles has yielded dyes with notable 2PA cross-sections. cityu.edu.hk For instance, a derivative containing dicyanoethenyl groups exhibited a TPA cross-section of approximately 1300 GM. cityu.edu.hk
The table below presents 2PA data for selected pyrrolo[3,2-b]pyrrole derivatives:
| Derivative Type | Peak 2PA Cross-Section (σ_2PA, GM) | Excitation Wavelength (nm) |
| π-Expanded with Donating Groups | ~2400 | ~760 |
| Lacking π-Expansion | ~50–250 | ~800–900 |
| Phenylethynyl π-Extended | 800–1000 | ~750 |
| Dicyanoethenyl Containing | ~1300 | 680 |
Data is for derivatives of the broader pyrrolo[3,2-b]pyrrole class. cityu.edu.hk
Organic Semiconductor Applications (e.g., Organic Field-Effect Transistors, Dye-Sensitized Solar Cells)
While the broader class of pyrrolopyridines has been investigated for applications in organic electronics, specific research on 4-methyl-4H-pyrrolo[3,2-b]pyridine for organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs) is not extensively documented in publicly available literature. However, studies on related isomers provide some context for the potential of this heterocyclic system.
For example, pyrrolo[2,3-b]pyridine (PPy) has been explored as a donor moiety in donor-acceptor-donor (D-A-D) type conjugated small molecules for OFETs. acs.org Although PPy had not been widely reported in organic electronics, its investigation alongside other pyrrole-fused systems like 1H-indole aims to elucidate structure-property relationships for OFET applications. acs.org Additionally, single crystal field-effect transistors have been fabricated using derivatives of 6H-pyrrolo[3,2-b:4,5-b´]bis acs.orgnorthwestern.edubenzothiazine, demonstrating high mobility and stability. researchgate.net
In the context of DSSCs, various pyridine-based dyes have been synthesized and evaluated. northwestern.eduaub.edu.lb The general strategy involves using a donor moiety, a π-relay, and an anchoring group to attach the dye to a semiconductor like TiO2. northwestern.eduoulu.fi Co-sensitization using pyridine-based dyes with complementary absorption spectra has been shown to enhance the efficiency of DSSCs. aub.edu.lb While these studies highlight the utility of the pyridine (B92270) moiety in such applications, specific examples utilizing the 4H-pyrrolo[3,2-b]pyridine core are not prominent.
Biosensing and Chemo-sensing Applications
The application of this compound in the fields of biosensing and chemosensing is an emerging area of research, and specific examples are not widely available in the literature. However, the potential of the broader class of pyrrolopyridine isomers in sensing applications has been demonstrated.
For instance, derivatives of 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione have been synthesized and shown to act as fluorescent chemosensors. acs.org These compounds exhibit high selectivity for Fe³⁺/Fe²⁺ cations in the micromolar range and have been used for imaging these ions in living cells. acs.org The sensing mechanism is based on a "turn-off" fluorescence response upon binding with the metal ions. acs.org While these findings are for a different isomer, they suggest that the pyrrolopyridine scaffold can be a viable platform for developing new sensing molecules. The introduction of different functional groups onto the core structure allows for the tuning of selectivity and sensitivity towards various analytes.
Agrochemical Applications
The pyridine ring is a well-established pharmacophore in the agrochemical industry, present in numerous commercial herbicides, fungicides, and insecticides. researchgate.netresearchgate.netnih.gov The inclusion of a pyridine moiety can significantly modify the biological activity of a molecule. researchgate.net However, specific research detailing the agrochemical applications of this compound or its direct derivatives is not extensively reported in the available scientific literature. The development of new agrochemicals often involves the derivatization of known active scaffolds, and while pyridine derivatives are a major focus, the exploration of the 4H-pyrrolo[3,2-b]pyridine core in this context appears to be a niche area. researchgate.net
Future Perspectives and Emerging Research Directions for 4 Methyl 4h Pyrrolo 3,2 B Pyridine
Development of Novel Synthetic Methodologies for Enhanced Accessibility
The advancement of applications for 4-methyl-4H-pyrrolo[3,2-b]pyridine is intrinsically linked to the development of efficient and versatile synthetic routes. While methods for creating the core azaindole skeleton exist, future research will likely focus on overcoming the challenges associated with functionalizing this bicyclic system. osaka-u.ac.jp The development of facile methods for the direct and selective introduction of functional groups is highly desirable for creating advanced functional materials. osaka-u.ac.jp
Future work in this area could include:
Catalyst Development: The exploration of novel catalysts, potentially based on transition metals, to facilitate regioselective functionalization of the pyrrolo-pyridine core.
Flow Chemistry: The adaptation of synthetic routes to continuous flow processes could offer improved reaction control, enhanced safety, and scalability.
C-H Activation: Direct C-H activation strategies could provide more atom-economical and step-efficient pathways to novel derivatives, bypassing the need for pre-functionalized starting materials.
Advanced Computational Design for Targeted Properties
Computational chemistry has already played a role in understanding the fundamental electronic structure of this compound. Studies have utilized multinuclear (1H, 13C, and 15N) NMR spectroscopy and ab initio molecular orbital calculations to investigate the contribution of polarized resonance structures. osaka-u.ac.jpresearchgate.netresearchgate.net These foundational studies have indicated that the non-polarized structure is the major contributor to the compound's ground state. osaka-u.ac.jpresearchgate.net
The future of computational design for this molecule lies in the application of more advanced and predictive modeling techniques:
| Computational Technique | Potential Application for this compound |
| Quantitative Structure-Activity Relationship (QSAR) | In pharmacology and medicinal chemistry, QSAR models can correlate physicochemical parameters with biological activities to guide the design of more potent and selective analogs. osaka-u.ac.jp |
| Molecular Dynamics (MD) Simulations | MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with biological targets or within a material matrix. |
| Density Functional Theory (DFT) | Advanced DFT studies can be employed to predict spectroscopic properties, reaction mechanisms, and electronic properties of novel derivatives with high accuracy. |
These computational approaches will enable the in silico screening of virtual libraries of this compound derivatives, prioritizing synthetic efforts towards compounds with the most promising properties for specific applications.
Exploration of Undiscovered Biological Pathways and Mechanisms
The broader class of azaindole derivatives has shown significant biological activity, suggesting that this compound could serve as a valuable scaffold in drug discovery. For instance, some bicyclic compounds with condensed five and six-membered rings are known to be effective against rice blast, although their detailed mechanisms of action remain to be elucidated. osaka-u.ac.jp Furthermore, the 7-azaindole (B17877) core is a feature in some synthetic cannabinoid receptor agonists. researchgate.net
Future research should focus on a systematic evaluation of the biological activity of this compound and its derivatives. Key research directions include:
High-Throughput Screening: Screening against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors, to identify potential therapeutic areas.
Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be crucial to understand how these compounds exert their effects at a molecular level.
Metabolic Profiling: Investigating the metabolic fate of this compound derivatives is essential for the development of safe and effective therapeutic agents. Studies on related compounds have utilized models like pig urine analysis to understand metabolic pathways. researchgate.net
Integration into Hybrid Material Systems
Bicyclic compounds containing heteroatoms, such as this compound, are considered important building blocks for functional materials due to their unique electronic and photophysical properties. osaka-u.ac.jp The multifunctionalization of these skeletons is of high significance for the development of advanced materials. osaka-u.ac.jp
Future research in materials science could explore the integration of this compound into various hybrid systems:
| Hybrid Material System | Potential Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | The rigid, planar structure and potential for tunable electronic properties could make its derivatives suitable as emitters or host materials in OLED devices. |
| Coordination Polymers and Metal-Organic Frameworks (MOFs) | The nitrogen atoms in the pyridine (B92270) ring can act as coordination sites for metal ions, enabling the formation of novel coordination polymers or MOFs with interesting catalytic, sensing, or gas storage properties. |
| Organic Semiconductors | Derivatives of this compound could be investigated as organic semiconductors in thin-film transistors or photovoltaic devices. |
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound should prioritize the development of more sustainable and environmentally friendly synthetic methods.
Key areas for improvement include:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.
Use of Renewable Feedstocks: Exploring the possibility of deriving the starting materials for the synthesis from renewable resources.
Catalytic Reactions: Emphasizing the use of catalytic rather than stoichiometric reagents to reduce waste. An example from a related field involves the use of an iron catalyst with atmospheric oxygen as a sacrificial oxidative agent, which is noted for its convenience and safety from a green chemistry perspective. researchgate.net
Energy Efficiency: Developing reactions that can be conducted at lower temperatures and pressures to reduce energy consumption.
By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for its application in a wide range of fields, from medicine to materials science.
Q & A
Basic Research Questions
Q. What are the foundational synthetic strategies for 4-methyl-4H-pyrrolo[3,2-b]pyridine derivatives?
- Methodological Answer : Core synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents. For example, 3,5-disubstituted derivatives can be prepared via nucleophilic substitution or boronic acid coupling under inert conditions (toluene/EtOH, Pd(PPh₃)₄, K₂CO₃) . Initial steps may include hexamine-mediated cyclization or TsCl protection for regioselectivity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer : High-resolution NMR (¹H/¹³C) confirms substituent positions and ring proton environments. Single-crystal X-ray diffraction (at 173 K) resolves stereochemistry and bond angles, as demonstrated for related pyrrolo[2,3-b]pyridine analogs . Mass spectrometry (exact mass ±0.001 Da) and IR spectroscopy further validate molecular integrity .
Q. How can researchers screen preliminary biological activity of this compound?
- Methodological Answer : Standard in vitro assays include antiproliferative activity (MTT assay against melanoma cell lines, IC₅₀ determination) and antimicrobial testing (MIC values via broth dilution). Ensure purity (>95%) via HPLC before biological evaluation to avoid false positives .
Advanced Research Questions
Q. How do substituent modifications influence structure-activity relationships (SAR) in this scaffold?
- Methodological Answer : Systematic substitution at positions 3, 5, and 7 alters electronic and steric properties. For example:
- Electron-withdrawing groups (Cl, NO₂) enhance electrophilic reactivity and target binding .
- Bulky substituents (ethyl, benzoyl) improve metabolic stability but may reduce solubility .
Use multivariate analysis (e.g., CoMFA, molecular docking) to correlate substituent effects with activity .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. Re-evaluate using:
- Strict QC protocols : LC-MS for batch consistency .
- Standardized assays : Parallel testing with reference compounds (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Compare data across studies using shared controls .
Q. What advanced computational methods support target identification for this scaffold?
- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) predict binding modes to targets like sigma receptors or kinases. For example, docking studies with CRF-1 receptors (using AutoDock Vina) identified key hydrogen bonds with the pyrrolo nitrogen . Pair computational predictions with SPR (surface plasmon resonance) for validation .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Methodological Answer : Replace traditional reflux with microwave-assisted synthesis (e.g., 3 min vs. 3 hours for cyclization) to improve efficiency . For scale-up:
- Flow chemistry : Continuous reactors minimize side reactions .
- Alternative catalysts : Ni-based systems reduce Pd costs for cross-couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
